5-Iodo-1-isopropyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1-isopropyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an iodine atom at the 5-position and an isopropyl group at the 1-position of the imidazole ring. Imidazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-isopropyl-1H-imidazole typically involves the iodination of 1-isopropyl-1H-imidazole. One common method is the electrophilic substitution reaction using iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-isopropyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The imidazole ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the isopropyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in solvents like acetonitrile.
Major Products Formed
Substitution: Formation of 5-substituted imidazoles.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of deiodinated imidazoles or modified isopropyl derivatives.
Scientific Research Applications
5-Iodo-1-isopropyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of functional materials, including catalysts and dyes.
Mechanism of Action
The mechanism of action of 5-Iodo-1-isopropyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and the isopropyl group can influence the compound’s binding affinity and selectivity towards its molecular targets. For example, it may inhibit microbial growth by interfering with essential enzymes or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Isopropyl-1H-imidazole: Lacks the iodine atom, making it less reactive in substitution reactions.
5-Bromo-1-isopropyl-1H-imidazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological properties.
5-Chloro-1-isopropyl-1H-imidazole: Contains a chlorine atom, which may result in different chemical and biological behavior compared to the iodine derivative.
Uniqueness
5-Iodo-1-isopropyl-1H-imidazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity. The iodine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the iodine atom can enhance the compound’s biological properties, such as antimicrobial and anticancer activities, by increasing its binding affinity to specific molecular targets .
Properties
Molecular Formula |
C6H9IN2 |
---|---|
Molecular Weight |
236.05 g/mol |
IUPAC Name |
5-iodo-1-propan-2-ylimidazole |
InChI |
InChI=1S/C6H9IN2/c1-5(2)9-4-8-3-6(9)7/h3-5H,1-2H3 |
InChI Key |
KLIQWNJZFQUYKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.